molecular formula C12H15ClO3 B1302358 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid CAS No. 667436-01-3

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid

Cat. No.: B1302358
CAS No.: 667436-01-3
M. Wt: 242.7 g/mol
InChI Key: VMKNHGYEWGGFQL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also bind to proteins, altering their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding the compound’s potential therapeutic and toxicological properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects at the cellular and organismal levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in biochemical pathways. Understanding these metabolic interactions is essential for elucidating the compound’s biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a chloro group and two methyl groups on the phenoxy ring, which influence its reactivity and interaction with molecular targets. These structural attributes make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKNHGYEWGGFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364162
Record name 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-01-3
Record name 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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